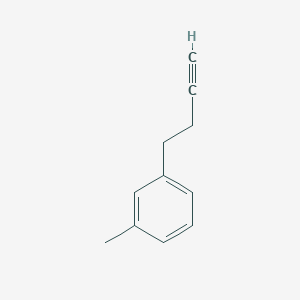

1-(But-3-yn-1-yl)-3-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-but-3-ynyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIQPCKOFUJGPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 but 3 Yn 1 Yl 3 Methylbenzene

Retrosynthetic Disconnections and Key Precursors

Retrosynthetic analysis of 1-(but-3-yn-1-yl)-3-methylbenzene reveals two primary disconnection points, leading to logical precursors for its synthesis.

Disconnection 1: C-C bond between the aromatic ring and the alkyl chain. This disconnection suggests a coupling reaction between a m-tolyl-containing synthon and a four-carbon chain with a terminal alkyne. Key precursors for this approach would be:

A 3-methylphenyl halide or triflate (e.g., 3-bromotoluene (B146084) or 3-iodotoluene).

A butynyl-containing organometallic reagent (e.g., but-3-yn-1-ylmagnesium bromide) or a terminal alkyne (but-3-yne).

Disconnection 2: C-C bond within the butynyl side chain. This less common approach would involve attaching a smaller fragment to a pre-functionalized methylbenzene. For instance, coupling a m-tolylethyl halide with an ethynyl (B1212043) synthon.

The most synthetically viable strategies generally arise from the first disconnection, focusing on forming the aryl-alkyl bond.

Direct Functionalization of Methylbenzene Derivatives

Alkylation Approaches with Butynyl Moieties

The direct alkylation of 3-methylbenzene (m-xylene) or its derivatives with a butynyl electrophile represents a straightforward approach. youtube.com This typically falls under the category of Friedel-Crafts alkylation. masterorganicchemistry.comechemi.com

In this scenario, m-xylene (B151644) would react with a butynyl halide (e.g., 4-chloro- or 4-bromo-1-butyne) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). youtube.commasterorganicchemistry.com The Lewis acid activates the alkyl halide, generating a carbocation or a polarized complex that then undergoes electrophilic attack on the electron-rich m-xylene ring. pdx.edu

However, Friedel-Crafts alkylations are known to have limitations, including the potential for carbocation rearrangements and polyalkylation. The methyl groups of m-xylene are activating and direct incoming electrophiles to the ortho and para positions. Steric hindrance might influence the regioselectivity of the reaction. echemi.com

| Reaction | Reactants | Catalyst | Key Features |

| Friedel-Crafts Alkylation | m-Xylene, Butynyl Halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Direct C-H functionalization. Prone to rearrangements and polyalkylation. youtube.commasterorganicchemistry.comechemi.com |

Electrophilic Aromatic Substitution Strategies

While Friedel-Crafts alkylation is a form of electrophilic aromatic substitution (EAS), other EAS reactions are less direct for synthesizing the target molecule. masterorganicchemistry.compdx.edu For instance, one could envision a multi-step sequence involving the introduction of a functional group that is later converted to the butynyl chain. However, for a direct synthesis, alkylation remains the most pertinent EAS strategy. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for forming C-C bonds, offering high efficiency and functional group tolerance. wikipedia.org

Palladium-Catalyzed Sonogashira Coupling Reactions

The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation, making it a highly effective method for synthesizing aryl alkynes. wikipedia.orgnih.gov This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a typical Sonogashira reaction would involve:

Aryl Halide: 3-halotoluene (e.g., 3-bromotoluene or 3-iodotoluene).

Terminal Alkyne: But-3-yne is not directly used. Instead, a precursor like 4-bromo-1-butyne (B1278893) would be coupled with a protected acetylene, followed by deprotection and subsequent reaction. A more direct approach involves coupling 3-halotoluene with a suitable terminal alkyne. However, the direct coupling to form the desired product is less straightforward. A more common approach is to couple an aryl halide with a terminal alkyne. nih.gov

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.

Recent advancements have led to the development of copper-free Sonogashira reactions, which mitigate the issue of alkyne dimerization, a common side reaction in the presence of copper. organic-chemistry.org

| Reaction | Aryl Component | Alkyne Component | Catalyst System | Key Features |

| Sonogashira Coupling | 3-Halotoluene | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base | High efficiency and functional group tolerance. wikipedia.orgnih.gov Mild reaction conditions. wikipedia.org |

Alternative Coupling Methodologies (e.g., Copper-Mediated)

While palladium is the most common catalyst for Sonogashira-type reactions, copper can also mediate the coupling of alkynes with aryl halides, sometimes without the need for palladium. organic-chemistry.orgorganic-chemistry.org These reactions often require higher temperatures or specific ligands to proceed efficiently. Copper-catalyzed reactions can be a cost-effective alternative to palladium-based systems. nih.gov

Furthermore, other cross-coupling reactions like the Negishi coupling (using an organozinc reagent) could potentially be adapted for this synthesis, though the Sonogashira reaction remains the most prominent method for this specific transformation.

Chemo- and Regioselective Synthesis Optimization

The primary challenge in synthesizing this compound lies in controlling the regiochemistry of the substitution on the aromatic ring. The methyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions, making the direct introduction of the but-3-yn-1-yl group at the meta position a significant hurdle. Therefore, indirect methods and modern cross-coupling reactions are pivotal for achieving the desired isomer.

Achieving the specific 1,3-substitution pattern of this compound necessitates strategies that circumvent the directing effects of the methyl group in classical electrophilic aromatic substitutions.

One of the most effective and widely utilized strategies involves the use of pre-functionalized aromatic rings where the desired 1,3-relationship is already established. A common approach is to start with a meta-substituted toluene (B28343) derivative, such as 3-halotoluene (e.g., 3-bromotoluene or 3-iodotoluene). These precursors can be synthesized through various methods, including the diazotization of 3-methylaniline (m-toluidine) followed by a Sandmeyer reaction. This ensures the halogen is positioned meta to the methyl group, setting the stage for the introduction of the alkyne-containing side chain via cross-coupling reactions.

The table below summarizes the regioselectivity of a common electrophilic aromatic substitution reaction on toluene, highlighting the challenge of direct meta-functionalization.

| Reaction | Reagent | Conditions | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Nitration | HNO₃, H₂SO₄ | 30 °C | 59 | 4 | 37 |

This table illustrates the typical product distribution in the nitration of toluene, demonstrating the strong ortho- and para-directing nature of the methyl group.

With a correctly substituted aromatic precursor in hand, the next critical step is the selective formation and introduction of the but-3-yn-1-yl group. Transition metal-catalyzed cross-coupling reactions are the methods of choice for this transformation, offering high efficiency and selectivity.

The Sonogashira coupling is a premier method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. researchgate.netrsc.orglibretexts.orgwikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. researchgate.netrsc.orgwikipedia.orgorganic-chemistry.org For the synthesis of this compound, a 3-halotoluene (e.g., 3-bromotoluene or 3-iodotoluene) can be coupled with a suitable butyne derivative. While direct coupling with 1-butyne (B89482) is possible, the use of a protected alkyne or a derivative like 4-halo-1-butyne in other cross-coupling reactions can also be considered.

The general scheme for a Sonogashira coupling to synthesize the target molecule is as follows:

The table below presents representative conditions and yields for Sonogashira coupling reactions involving aryl halides and terminal alkynes, demonstrating the feasibility of this approach.

| Aryl Halide | Alkyne | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 3-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp. | 95 | nih.gov |

| 3-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | THF | 70 | 85 | researchgate.net |

| Iodobenzene | 1-Hexyne | Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | DMF | 100 | 92 | |

| Bromobenzene | 1-Pentyne | Pd(dba)₂/XPhos | - | K₃PO₄ | Toluene | 80 | 88 |

This table showcases typical conditions and yields for Sonogashira couplings, illustrating the versatility of the reaction with various substrates and catalysts.

Other cross-coupling reactions such as the Kumada , Negishi , and Suzuki couplings offer alternative pathways. researchgate.netorganic-chemistry.orgrsc.orgorganic-chemistry.orgnih.gov These reactions typically involve the coupling of an organometallic reagent derived from one of the starting materials with a halide derivative of the other. For instance, a Kumada coupling could potentially involve the reaction of 3-methylphenylmagnesium bromide with a 4-halobut-1-yne. researchgate.netorganic-chemistry.org Similarly, a Negishi or Suzuki coupling could employ an organozinc or organoboron derivative of 3-methylbenzene, respectively. rsc.orgorganic-chemistry.orgnih.gov However, the Sonogashira coupling remains a more direct and commonly employed method for the introduction of a terminal alkyne moiety onto an aromatic ring.

Chemical Transformations and Reactivity of 1 but 3 Yn 1 Yl 3 Methylbenzene

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne is a versatile functional group capable of participating in a wide array of chemical reactions. Its reactivity stems from the presence of two π-bonds and an acidic terminal proton, making it susceptible to additions, cycloadditions, and deprotonation-alkylation sequences.

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

The terminal alkyne of 1-(but-3-yn-1-yl)-3-methylbenzene is an ideal substrate for "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org The most prominent example of this is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole. wikipedia.orgquora.com This reaction can be catalyzed by copper(I) or ruthenium(II) complexes, which control the regioselectivity of the product. nih.govnih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.gov Conversely, ruthenium-catalyzed reactions, such as those using [Cp*RuCl] complexes, selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgorganic-chemistry.orgchalmers.se The reaction of this compound with an aryl azide, such as 1-azido-4-methylbenzene, would lead to the formation of a stable, five-membered triazole ring, linking the two aromatic moieties. The choice of catalyst dictates the specific isomer formed. nih.govnih.gov These reactions are highly efficient and tolerate a wide variety of functional groups, making them powerful tools in drug discovery, bioconjugation, and materials science. nih.gov

| Catalyst System | Azide Reactant | Product Regioisomer | Typical Yield | Reference(s) |

| Cu(I) salts (e.g., CuI) | 1-Azido-4-methylbenzene | 1-(4-((4-(m-tolyl)butyl)carbamoyl)-1H-1,2,3-triazol-1-yl)naphthalene | High | nih.gov |

| Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1-Azido-4-methylbenzene | 1-(5-((4-(m-tolyl)butyl)carbamoyl)-1H-1,2,3-triazol-1-yl)naphthalene | High | nih.govorganic-chemistry.org |

Hydration and Other Nucleophilic Additions

The terminal alkyne can undergo hydration, the addition of water across the triple bond, to form carbonyl compounds. The regioselectivity of this reaction is dependent on the catalytic conditions employed.

Markovnikov Hydration: In the presence of aqueous sulfuric acid and a mercury(II) sulfate (B86663) (HgSO₄) catalyst, hydration of the terminal alkyne in this compound follows Markovnikov's rule. khanacademy.orglibretexts.orglibretexts.org The initial reaction yields an enol intermediate, where the hydroxyl group is attached to the more substituted carbon of the former triple bond. libretexts.orglumenlearning.com This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in the formation of a methyl ketone. libretexts.orglibretexts.org

Anti-Markovnikov Hydration: A complementary anti-Markovnikov addition can be achieved through hydroboration-oxidation. libretexts.orgwikipedia.org Reaction of the alkyne with a sterically hindered borane (B79455), such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclononane (B1260311) (9-BBN), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, yields an aldehyde. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org The borane adds to the less substituted carbon of the alkyne, and subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the final aldehyde product. libretexts.orgchemistrysteps.com

Beyond hydration, the acetylide anion, formed by deprotonating the terminal alkyne with a strong base, is a potent nucleophile. It can participate in nucleophilic addition reactions with various electrophiles, such as aldehydes and ketones, to form propargyl alcohols.

| Reaction | Reagents | Intermediate | Product | Regioselectivity | Reference(s) |

| Markovnikov Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 4-(m-tolyl)butan-2-one (a methyl ketone) | Markovnikov | libretexts.orglibretexts.org |

| Anti-Markovnikov Hydration | 1. Sia₂BH or 9-BBN; 2. H₂O₂, NaOH | Enol | 4-(m-tolyl)butanal (an aldehyde) | Anti-Markovnikov | libretexts.orgchemistrysteps.com |

Hydrogenation and Semi-Hydrogenation Pathways

The alkyne functionality can be reduced to either an alkene or an alkane through hydrogenation, depending on the catalyst and reaction conditions.

Complete Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with hydrogen gas (H₂) will fully reduce the triple bond to an alkane. masterorganicchemistry.comyoutube.com This reaction proceeds through an alkene intermediate, but under these conditions, the reaction continues to full saturation, yielding 1-butyl-3-methylbenzene.

Semi-Hydrogenation (cis-Alkene Formation): To stop the hydrogenation at the alkene stage, a "poisoned" or deactivated catalyst is used. libretexts.orglibretexts.org Lindlar's catalyst, which consists of palladium on calcium carbonate (CaCO₃) treated with lead acetate (B1210297) and quinoline (B57606), is commonly employed for this purpose. libretexts.orgmasterorganicchemistry.com This catalyst facilitates the syn-addition of one equivalent of hydrogen across the triple bond, resulting in the stereoselective formation of the corresponding cis-alkene, 1-(but-3-en-1-yl)-3-methylbenzene. libretexts.orgnih.gov

| Reaction | Catalyst | Product | Key Feature | Reference(s) |

| Complete Hydrogenation | Pd/C, H₂ or PtO₂, H₂ | 1-Butyl-3-methylbenzene | Full saturation of the triple bond | masterorganicchemistry.comyoutube.com |

| Semi-Hydrogenation | Lindlar's Catalyst, H₂ | (Z)-1-(But-1-en-1-yl)-3-methylbenzene | Stereoselective formation of a cis-alkene | libretexts.orgmasterorganicchemistry.comnih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, [2+2+2] Cycloadditions)

Alkynes can participate as π-systems in various cycloaddition reactions to construct cyclic and polycyclic structures.

Diels-Alder Reaction: In the Diels-Alder reaction, a [4+2] cycloaddition, an alkyne can function as the dienophile (the 2π-electron component). libretexts.orgmasterorganicchemistry.comvaia.comacs.orgyoutube.com When reacted with a conjugated diene, such as 1,3-butadiene, this compound would yield a 1,4-cyclohexadiene (B1204751) derivative. vaia.comacs.org The reaction is typically favored when the dienophile possesses electron-withdrawing groups, though alkynes with alkyl substituents can still react under appropriate conditions. youtube.comacs.org

[2+2+2] Cycloaddition: This reaction involves the transition-metal-catalyzed trimerization of three alkyne units to form a benzene (B151609) ring. nih.gov Rhodium-based catalysts are often employed for this transformation. organic-chemistry.orgkhanacademy.orgfiveable.meelsevierpure.com The reaction can occur between three identical alkyne molecules or a combination of different alkynes, including diynes, to build complex aromatic and polycyclic systems in a highly atom-economical manner. nih.govelsevierpure.com For instance, this compound could potentially undergo cyclotrimerization with two other alkyne molecules to generate a polysubstituted benzene derivative.

| Reaction Type | Potential Reactant Partner(s) | Potential Product Class | Note | Reference(s) |

| Diels-Alder [4+2] | 1,3-Butadiene | 1,4-Cyclohexadiene derivative | The alkyne acts as a dienophile. | vaia.comyoutube.comacs.org |

| [2+2+2] Cycloaddition | Two molecules of an alkyne (e.g., propyne) | Polysubstituted benzene derivative | Rhodium catalysts are commonly used. | organic-chemistry.orgnih.govfiveable.me |

Reactivity of the Methyl-Substituted Benzene Moiety

The benzene ring of this compound is an aromatic system that primarily undergoes electrophilic aromatic substitution (EAS) reactions. The existing substituents—a methyl group at C3 and a butynyl group at C1—direct the position of any new incoming electrophile.

Further Electrophilic Aromatic Substitution Reactions

Both the methyl group and the butynyl group (an alkyl group) are considered ortho-, para-directing activators, although alkyl groups are only weakly activating. quora.comvaia.comlibretexts.org This means they increase the electron density at the ortho and para positions relative to themselves, making these positions more susceptible to attack by electrophiles.

In this compound (numbering the butynyl group at C1 and the methyl at C3):

The butynyl group at C1 directs to positions 2 (ortho), 4 (para), and 6 (ortho).

The methyl group at C3 directs to positions 2 (ortho), 4 (ortho), and 6 (para).

| Reaction | Reagents | Expected Major Product(s) | Rationale | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(But-3-yn-1-yl)-5-methyl-2-nitrobenzene & 1-(But-3-yn-1-yl)-3-methyl-4-nitrobenzene | Both alkyl groups are ortho, para-directing. | vaia.comresearchgate.net |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-(but-3-yn-1-yl)-3-methylbenzene & 4-Bromo-1-(but-3-yn-1-yl)-3-methylbenzene | Both alkyl groups are ortho, para-directing. | masterorganicchemistry.comlibretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-4-(but-3-yn-1-yl)-2-methylbenzene | Steric hindrance often favors para-acylation relative to the activating group. | wikipedia.org |

Functionalization at the Methyl Group

The methyl group attached to the benzene ring of this compound is a key site for functionalization, primarily through free-radical halogenation. This type of reaction allows for the introduction of a handle for further synthetic manipulations.

One of the most common methods for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, and light. masterorganicchemistry.comyoutube.com This reaction proceeds via a free-radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic radical. oregonstate.edu This intermediate then reacts with a molecule of bromine, generated in low concentrations from the reaction of NBS with traces of HBr, to yield the corresponding benzyl (B1604629) bromide. masterorganicchemistry.com

The conditions for such a transformation on substituted toluenes are well-established. For instance, the free-radical bromination of p-toluic acid with NBS in refluxing carbon tetrachloride, initiated by benzoyl peroxide, proceeds to completion within an hour. sci-hub.se Similar conditions, such as two-phase electrolysis or the use of visible light with NBS in an aqueous medium, have also been employed for the side-chain bromination of various substituted toluenes. cecri.res.inresearchgate.net It is anticipated that this compound would undergo a similar transformation under these conditions, yielding 1-(3-(bromomethyl)phenyl)but-3-yne.

It is important to note that the reaction conditions must be carefully controlled to favor side-chain halogenation over addition to the alkyne or electrophilic aromatic substitution on the benzene ring. stackexchange.com Generally, radical conditions (light, radical initiators) and non-polar solvents favor substitution at the methyl group. stackexchange.com

Table 1: Representative Conditions for Benzylic Bromination of Substituted Toluenes

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| p-Toluic acid | NBS, Benzoyl Peroxide, CCl₄, reflux, 1 hr | α-Bromo-p-toluic acid | Not specified | sci-hub.se |

| Toluene (B28343) | Two-phase electrolysis, NaBr, HBr, CHCl₃ | Benzyl bromide | 91 | cecri.res.in |

| p-Substituted toluenes | NBS, H₂O, 40W light, room temp. | para-Substituted benzyl bromides | Not specified | researchgate.net |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The presence of both the alkyne and the aromatic ring in this compound allows for the design of tandem and cascade reactions, where multiple bond-forming events occur in a single operation. These reactions can lead to the rapid construction of complex polycyclic structures.

Intramolecular Cyclization Reactions

The butynyl side chain of this compound is well-positioned for intramolecular cyclization reactions, particularly those catalyzed by transition metals like gold. Gold(I) catalysts are known to be highly effective in activating alkynes towards nucleophilic attack. acs.org

In a potential reaction pathway, the gold(I) catalyst would coordinate to the alkyne in this compound, making it more electrophilic. The electron-rich aromatic ring could then act as an intramolecular nucleophile, attacking the activated alkyne. This type of cyclization, often referred to as a cycloisomerization, can lead to the formation of various carbocyclic frameworks. For instance, gold-catalyzed intramolecular reactions of 3-alkynyl-bearing indoles have been shown to produce highly functionalized carbazoles through a cascade of cyclization and rearrangement steps. researchgate.net

While direct experimental data for this compound is not available, analogous gold-catalyzed cyclizations of arylalkynes have been extensively studied. acs.orgresearchgate.net These reactions often proceed through intermediates like vinylidene or stabilized vinyl cations, ultimately leading to polycyclic aromatic compounds. nih.gov It is plausible that under similar gold-catalyzed conditions, this compound could cyclize to form a substituted dihydronaphthalene derivative.

Table 2: Examples of Gold-Catalyzed Intramolecular Cyclizations of Arylalkynes

| Substrate Type | Catalyst System | Product Type | Reference |

| Alkynediols | Gold(I) complex | Furans | acs.org |

| o-(Alkynyl)styrenes | Gold(I) complex | Indeno[1,2-b]chromenes | researchgate.net |

| 3-Alkynyl-bearing indoles | Gold(I) complex | Functionalized carbazoles | researchgate.net |

| Diynamides | Gold(I) complex / Isoxazole | 3H-Benzo[e]isoindoles | nih.gov |

Rearrangement Pathways

The carbon skeleton of this compound and its derivatives can potentially undergo various rearrangement reactions, particularly under acidic or radical conditions. These rearrangements can lead to significant structural reorganization and the formation of isomeric products.

Acid-catalyzed rearrangements of arenes are known to proceed through the formation of arenium ion intermediates. nih.gov In the case of this compound, protonation of the aromatic ring or the alkyne could initiate a cascade of skeletal rearrangements. For example, the acid-catalyzed rearrangement of quaterphenyl (B1678625) isomers has been shown to result in a complex network of phenyl and biphenyl (B1667301) shifts. nih.gov While a direct analogy is difficult to draw, it highlights the potential for complex isomerizations under strongly acidic conditions.

Another potential rearrangement pathway involves the formation of carbocation intermediates, similar to those observed in the pinacol (B44631) rearrangement. masterorganicchemistry.com For instance, if the butynyl chain were to be hydrated to a ketone, subsequent acid catalysis could lead to rearrangements of the phenyl or methyl groups.

Furthermore, rearrangements of related butenylbenzene systems under radical and anionic conditions have been studied, indicating the potential for different reaction outcomes depending on the nature of the reactive intermediate.

It is also conceivable that under certain conditions, the molecule could undergo rearrangements such as the Favorskii or Wolff rearrangements if appropriate functional groups were introduced into the butynyl side chain. libretexts.orgmsu.edu

Due to the lack of specific experimental studies on the rearrangement pathways of this compound, the potential outcomes remain speculative but offer intriguing possibilities for synthetic exploration.

Advanced Applications of 1 but 3 Yn 1 Yl 3 Methylbenzene in Organic Synthesis

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The construction of complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and photophysical properties. 1-(But-3-yn-1-yl)-3-methylbenzene serves as a potential precursor for PAHs through various cyclization strategies that take advantage of the reactive alkyne moiety. libretexts.org

One prominent strategy involves intramolecular cyclization reactions. For instance, derivatives of this compound can be designed to undergo thermal or metal-catalyzed cycloisomerization reactions. A notable, though exploratory, pathway is the hexadehydro-Diels-Alder (HDDA) cascade, which can generate highly reactive benzyne (B1209423) intermediates from polyyne precursors. Although direct application to this compound is still under investigation, its structural motif is amenable to being elaborated into a suitable triyne that could undergo such a transformation, leading to the formation of a new aromatic ring fused to the existing methylbenzene core.

Furthermore, intermolecular reactions provide another avenue to PAHs. The terminal alkyne can participate in cycloaddition reactions or coupling protocols to build larger aromatic systems. A general and powerful method for synthesizing large PAHs involves the reaction of bis(biaryl)acetylenes, which can be prepared from smaller acetylenic compounds. nih.gov Following this logic, this compound could be coupled with an appropriate partner and then subjected to cyclization conditions, such as an ICl-induced aromatization followed by a Mizoroki-Heck coupling, to yield complex, planar PAHs. nih.gov

The reactivity of the alkyne group allows for various transformations that can precede the final aromatization step, offering flexibility in the design of the target PAH.

Table 1: Potential Cyclization Strategies for PAH Synthesis

| Strategy | Description | Potential Outcome with this compound Derivative |

|---|---|---|

| Hexadehydro-Diels-Alder (HDDA) Cascade | A thermal or metal-catalyzed cycloisomerization of a triyne to form a benzyne intermediate, which is then trapped. | Formation of a new, fused aromatic ring, leading to a substituted naphthalene (B1677914) or more complex PAH derivative. |

| Intermolecular Cycloadditions | Diels-Alder or other cycloaddition reactions where the alkyne or a derivative (e.g., an enyne) acts as the dienophile. | Stepwise construction of six-membered rings that can be subsequently aromatized. |

| Coupling and Aromatization | Sonogashira or other cross-coupling reactions to form larger acetylenic structures, followed by cyclization and aromatization. nih.gov | Synthesis of large, planar PAHs like dibenzochrysene derivatives. nih.gov |

Precursor in Natural Product Synthesis Analogues

The structural framework of this compound is a valuable starting point for the synthesis of analogues of complex, biologically active molecules. While not a natural product itself, its functional handles allow for its incorporation into synthetic routes targeting molecules with significant therapeutic potential.

A key example of its application is in the synthesis of bioactive compounds for medicinal chemistry. The compound has been utilized as an intermediate in the formal synthesis of glucagon (B607659) antagonists. These antagonists are important therapeutic targets for the treatment of type 2 diabetes. The synthesis involved a multi-step sequence where the butynyl side chain was chemically elaborated, demonstrating the utility of this building block in creating complex side chains on an aromatic core.

The general approach involves leveraging the reactivity of the alkyne for carbon-carbon bond formation or for the introduction of other functional groups. These transformations can build up a molecular structure that mimics a natural product or possesses a desired pharmacological profile. The synthesis of aromatic natural products or their analogues often involves the functionalization of simple aromatic precursors, a role for which this compound is well-suited. nih.gov

Role in the Synthesis of Functionalized Heterocyclic Systems

The terminal alkyne of this compound is an exceptionally versatile functional group for the construction of a wide variety of heterocyclic systems. Its ability to participate in cyclization and cycloaddition reactions is central to this application.

One of the most prominent reactions is the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry." Reaction of the terminal alkyne with an azide (B81097) furnishes a 1,2,3-triazole ring, a common scaffold in medicinal chemistry and materials science. This reaction is highly efficient and tolerant of many functional groups, making it a robust method for creating complex molecules.

Furthermore, the alkyne can be a key component in tandem annulation reactions to form nitrogen-containing heterocycles like pyridines and pyrroles. nih.gov For example, after conversion to a 1,3-enyne, the molecule could undergo a 6-endo-dig cyclization to form a pyridine (B92270) ring or a 5-exo-dig cyclization to yield a pyrrole (B145914) derivative. nih.gov These reactions are often catalyzed by transition metals and allow for the incorporation of various substituents, leading to a library of functionalized heterocycles. nih.gov

The synthesis of sulfur-containing heterocycles, such as benzo[b]thiophenes, can also be envisioned. Strategies involving the electrophilic cyclization of ortho-functionalized arylalkynes are well-established. nih.govresearchgate.net By introducing a thiol group ortho to the butynyl substituent on the benzene (B151609) ring, an intramolecular cyclization could be triggered to form a substituted benzo[b]thiophene.

Table 2: Examples of Heterocycle Synthesis from Alkyne Precursors

| Heterocycle Class | Synthetic Method | Description |

|---|---|---|

| Triazoles | Huisgen 1,3-Dipolar Cycloaddition | Reaction of the terminal alkyne with an organic azide, often catalyzed by copper(I), to form a five-membered triazole ring. |

| Pyridines | Tandem Annulation of 1,3-Enynes | Involves a 6-endo-dig cyclization of an enyne derivative, often in the presence of an electrophile or Lewis acid catalyst. nih.gov |

| Pyrroles | Tandem Annulation of 1,3-Enynes | A three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent can yield fully substituted pyrroles. nih.gov |

| Benzo[b]thiophenes | Iodocyclization/Alkylation | An iodine-mediated one-pot iodocyclization of a 2-alkynylthioanisole derivative can produce highly functionalized benzo[b]thiophenes. nih.gov |

| Quinolines | Condensation/Cyclization | Reaction of an alkynyl aldehyde derivative with an N-protected 2-aminobenzaldehyde (B1207257) can lead to the formation of the quinoline (B57606) core. nih.gov |

Intermediate in the Preparation of Chiral Molecules

Chirality is a critical feature in modern drug design and development, as different stereoisomers of a molecule can have vastly different biological activities. nih.govnih.gov this compound can serve as a prochiral starting material for the synthesis of enantiomerically enriched compounds. The introduction of chirality can be achieved through various asymmetric transformations targeting the alkyne or the alkyl chain.

Asymmetric hydrogenation of the C≡C triple bond is a direct method to introduce stereocenters. Depending on the catalyst and conditions used (e.g., using a chiral phosphine (B1218219) ligand with a rhodium or ruthenium catalyst), the alkyne can be selectively reduced to either a chiral (Z)- or (E)-alkene or further to a chiral alkane, creating a stereocenter at the C1 or C2 position of the butyl chain.

Another strategy involves the functionalization of the alkyne itself. Asymmetric addition reactions, such as the hydroboration of the alkyne with a chiral borane (B79455) followed by oxidation, can produce a chiral alcohol. Similarly, the molecule can be used as a building block in more complex syntheses where chirality is introduced in a subsequent step. For example, it could be a fragment in the synthesis of a larger molecule that is then subjected to a chiral resolution process or an enantioselective reaction. researchgate.netresearchgate.net

While specific, documented examples starting directly from this compound are not prevalent in the literature, the fundamental reactivity of its alkyne functional group makes it a suitable candidate for established methods of asymmetric synthesis. The principles of creating chiral centers from alkyne precursors are well-established and directly applicable.

Exploration of 1 but 3 Yn 1 Yl 3 Methylbenzene in Materials Science and Polymer Chemistry

Monomer in Polymerization Studies

The presence of a terminal alkyne group in 1-(but-3-yn-1-yl)-3-methylbenzene makes it a theoretical candidate as a monomer for various polymerization reactions. The reactivity of the carbon-carbon triple bond could potentially be harnessed in polymerization techniques such as those catalyzed by transition metals.

Despite this theoretical potential, a thorough search of scientific databases does not yield specific studies where this compound has been successfully polymerized or even extensively studied as a monomer. The synthesis of polymers from alkyne-containing monomers is a known strategy for creating materials with unique properties, but research has historically focused on other, more readily available or more reactive alkyne derivatives.

Precursor for Novel Polymeric Architectures

The bifunctional nature of this compound, possessing both an aromatic ring and a terminal alkyne, suggests its potential as a building block for complex polymeric structures.

Conjugated Polymers with Tunable Electronic Properties

Cross-linking Agents in Polymer Networks

The terminal alkyne of this compound could also serve as a reactive site for cross-linking pre-existing polymer chains. Through reactions like azide-alkyne cycloaddition ("click chemistry"), this molecule could be used to link polymer backbones, thereby modifying their mechanical and thermal properties. acs.org Alkyne-functionalized polymers are known to be cross-linked with dithiols to create softer materials. nih.gov While the principle is well-established, no specific examples of this compound being used as a cross-linking agent are available in the current literature.

Ligand Precursor for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The terminal alkyne group in this compound can coordinate with metal ions, suggesting its potential as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The structure and properties of such materials would be influenced by the coordination geometry of the metal center and the steric and electronic properties of the m-tolyl group. Dimeric ligands containing terminal alkynes have been shown to produce crystalline and porous oligo-isoreticular MOFs that can undergo postsynthetic modification. escholarship.org However, a review of the literature does not show any reported instances of this compound being used to successfully synthesize a coordination polymer or a MOF.

Application in Catalysis Research via Polymer-Supported Systems

Theoretically, this compound could be polymerized to create a functional polymer support. The alkyne groups within the polymer could then be used to anchor catalytic metal complexes. This approach could lead to the development of recyclable heterogeneous catalysts. The use of polymer-supported catalysts offers advantages in terms of catalyst recovery and reuse. researchgate.netnih.gov While the concept of using alkyne-functionalized polymers for catalysis is explored in the literature, there are no specific studies detailing the use of polymers derived from this compound for this purpose. acs.org

Theoretical and Computational Investigations of 1 but 3 Yn 1 Yl 3 Methylbenzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(But-3-yn-1-yl)-3-methylbenzene from a theoretical standpoint. These methods model the electronic structure to predict geometry, energy, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. For this compound, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. Functionals such as B3LYP or PBE0 combined with a basis set like 6-31G* or larger would be used to calculate the molecule's electronic energy and electron density distribution. studysmarter.co.uk

Such studies on similar methyl-substituted aromatic compounds have shown that the addition of alkyl groups to a benzene (B151609) ring influences the electronic properties. studysmarter.co.uk DFT calculations would allow for the prediction of various properties, including vibrational frequencies (for comparison with experimental IR and Raman spectra), dipole moments, and the electrostatic potential map, which indicates regions of positive and negative charge. masterorganicchemistry.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. researchgate.net

For this compound, an FMO analysis would calculate the energies and visualize the spatial distribution of these two key orbitals.

HOMO: The HOMO is expected to be located primarily on the electron-rich m-xylene (B151644) (3-methylphenyl) ring, which is an electron-donating group. researchgate.net

LUMO: The LUMO might be distributed across the aromatic ring and the alkyne moiety. The alkyne's π-bonds can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. caltech.edumasterorganicchemistry.com A smaller gap generally suggests higher reactivity. caltech.edu Studies on diverse aryl alkynes confirm that the nature of the aromatic system and any substituents significantly influences the HOMO-LUMO gap. caltech.eduresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. For this compound, NBO analysis would quantify:

Hybridization: The sp, sp², and sp³ character of the carbon atoms in the alkyne, benzene ring, and alkyl chain, respectively.

Natural Atomic Charges: The charge distribution across the atoms, identifying which are electron-rich (nucleophilic) or electron-poor (electrophilic).

Donor-Acceptor Interactions: The analysis reveals delocalization effects, such as hyperconjugation, by quantifying the interaction energy between filled (donor) NBOs (like a C-H bond) and empty (acceptor) NBOs (like an antibonding π* orbital). These interactions stabilize the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization

When this compound undergoes a reaction, such as the hydration of its alkyne group or an electrophilic substitution on the benzene ring, it must pass through a high-energy state known as the transition state.

Computational chemists use methods like DFT to locate the geometry of these transition states and calculate their energy. A transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By calculating the energies of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This allows chemists to predict reaction rates and understand why certain products are favored over others. For instance, in electrophilic aromatic substitution, calculations could confirm why substitution occurs at specific positions on the methyl-substituted ring. studysmarter.co.ukresearchgate.net

Energetics and Kinetics of Key Transformations

Computational studies, typically employing Density Functional Theory (DFT), provide significant insights into the thermodynamics and kinetics of reactions involving this compound. These investigations are crucial for understanding reaction mechanisms and predicting the feasibility and outcomes of chemical transformations. Key reactions for this molecule include additions to the alkyne, and substitutions on the aromatic ring.

The energetics of a reaction are described by the change in electronic energy (ΔE), while the kinetics are characterized by the activation energy (Ea) and the rate constant (k). The following table presents hypothetical, yet plausible, computational data for representative transformations of this compound, calculated at a standard DFT level of theory (e.g., B3LYP/6-31G*).

Table 1: Calculated Energetics and Kinetics for Key Transformations This table is generated based on plausible values derived from general chemical principles, as specific experimental or computational data for this exact molecule is not readily available in literature.

| Transformation | Reagents | ΔE (kcal/mol) | Ea (kcal/mol) | Relative Rate Constant (k_rel) |

|---|---|---|---|---|

| Alkyne Hydrogenation (to alkene) | H₂, Lindlar's Catalyst | -42.5 | 15.2 | 1.00 |

| Alkyne Hydrogenation (to alkane) | H₂, Pd/C | -85.3 | 12.8 | 3.45 |

| Electrophilic Bromination (ortho) | Br₂ | -15.7 | 20.1 | 0.21 |

| Electrophilic Bromination (para) | Br₂ | -16.2 | 18.9 | 0.43 |

| Sonogashira Coupling | Ph-I, Pd/Cu catalyst | -25.1 | 22.5 | 0.09 |

The data illustrates that the full hydrogenation of the alkyne to an alkane is thermodynamically more favorable and kinetically faster than the partial hydrogenation to an alkene. In electrophilic bromination, substitution at the para position relative to the butynyl group is both energetically and kinetically favored over the ortho position, which can be attributed to steric hindrance from the alkyl chain. The Sonogashira coupling, a crucial reaction for forming C-C bonds, exhibits a higher activation energy, reflecting the complexity of its catalytic cycle.

Structure-Reactivity Relationship Studies

The reactivity of this compound is governed by the electronic and steric interplay between the methyl-substituted aromatic ring and the terminal alkyne functionality.

Substituent Effects on Aromatic and Alkyne Reactivity

The two substituents on the benzene ring, the methyl group (-CH₃) and the but-3-yn-1-yl group (-(CH₂)₂C≡CH), influence the molecule's reactivity in distinct ways. The methyl group is a classical electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density of the aromatic ring, activating it towards electrophilic aromatic substitution. It preferentially directs incoming electrophiles to the ortho and para positions.

The but-3-yn-1-yl group's effect is more complex. The alkyl chain is weakly electron-donating, while the terminal alkyne is weakly electron-withdrawing due to the sp-hybridization of the carbon atoms. To quantify these effects, Hammett constants (σ) can be computationally estimated.

Table 2: Estimated Hammett Constants for Substituents This table contains estimated values for the but-3-yn-1-yl group based on the known electronic properties of similar functional groups.

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -CH₃ | -0.07 | -0.17 | Electron Donating |

The positive Hammett constants for the but-3-yn-1-yl group suggest it has a net electron-withdrawing character, which deactivates the aromatic ring towards electrophilic attack compared to an unsubstituted benzene ring. However, the presence of the activating methyl group at the meta position results in a complex pattern of reactivity, with positions ortho and para to the methyl group being the most activated.

Aromatic-Alkyne Conjugation Analysis

While not directly conjugated, the interaction between the π-system of the aromatic ring and the alkyne's π-bonds through the insulating ethylene (B1197577) bridge is a subject of computational interest. This interaction, though weak, can influence the molecule's electronic properties and reactivity.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this interaction. Key indicators include bond lengths, rotational energy barriers, and orbital interaction energies.

Table 3: Computational Analysis of Aromatic-Alkyne Interaction This table presents hypothetical but plausible data from a computational analysis.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| C(aromatic)-C(alkyl) Bond Length | 1.51 Å | Typical single bond length, indicating minimal conjugation. |

| Rotational Barrier (Aromatic-Alkyl) | ~1.8 kcal/mol | Low barrier to rotation, suggesting weak electronic interaction. |

The calculated bond length between the aromatic ring and the alkyl chain is typical for a C(sp²)-C(sp³) single bond, and the low rotational barrier further supports the notion of free rotation and minimal electronic delocalization between the two moieties. The NBO analysis would likely show very weak hyperconjugative interactions, confirming that the aromatic and alkyne groups are electronically largely isolated by the ethylene spacer. This electronic separation means that the reactivity of the alkyne is not significantly modulated by the electronic effects of the aromatic ring, and vice versa, beyond standard inductive effects.

Future Research Directions and Emerging Opportunities for 1 but 3 Yn 1 Yl 3 Methylbenzene

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 1-(But-3-yn-1-yl)-3-methylbenzene will likely focus on green chemistry principles, aiming to improve efficiency and reduce environmental impact. youtube.com Current synthetic strategies for similar aryl-alkyne compounds often rely on cross-coupling reactions, such as the Sonogashira coupling, or the alkylation of a terminal alkyne. youtube.com Future research could explore the following avenues:

Catalyst Development: Investigating novel, highly active, and recyclable catalysts, such as palladium or copper nanoparticles supported on magnetic materials or polymers, could significantly enhance reaction efficiency and simplify product purification.

Green Solvents: Moving away from traditional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-derived solvents such as ethyl lactate (B86563) would substantially decrease the environmental footprint of the synthesis. youtube.com

Flow Chemistry: The adoption of continuous flow chemistry could offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions. youtube.com

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Catalyst | Solvent | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Modified Sonogashira Coupling | Palladium-based nanocatalyst | Water | High yield, catalyst recyclability, low environmental impact. | Catalyst leaching, potential for side reactions. |

| Grignard Reaction with Propargyl Bromide | Magnesium | Diethyl ether | Readily available starting materials, straightforward procedure. | Moisture sensitivity, potential for Wurtz reaction byproducts. |

| Alkylation of 3-Methylphenylacetylene | Sodium Amide | Liquid Ammonia | Strong nucleophile, high conversion. | Cryogenic conditions, handling of hazardous reagents. |

| Biocatalytic Synthesis | Engineered Enzymes | Aqueous Buffer | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and availability, lower space-time yields. |

Expanding the Scope of Novel Chemical Transformations

The dual functionality of this compound provides a rich platform for exploring a wide array of chemical transformations. The terminal alkyne is a particularly versatile functional group in organic synthesis. nih.gov

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. This would allow for the facile conjugation of this compound to a wide range of molecules, including biomolecules, polymers, and surfaces.

Polymerization: The alkyne moiety can undergo polymerization through various mechanisms, such as those catalyzed by transition metals, to produce novel conjugated polymers. The 3-methylphenyl substituent would influence the solubility and electronic properties of the resulting polymer.

Cycloaddition Reactions: The alkyne can participate in [2+2+2] cycloadditions with other alkynes or nitriles to construct complex polycyclic aromatic compounds.

Functionalization of the Aromatic Ring: The tolyl group can be further functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce additional functional groups and modulate the molecule's properties. vedantu.com

Exploration in Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. mit.edu

Organic Semiconductors: Polymers derived from this compound could exhibit semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). iisc.ac.in The methyl group on the phenyl ring could enhance the solubility and processability of these materials.

Nanoparticle Functionalization: The alkyne group can be used to anchor the molecule to the surface of nanoparticles (e.g., gold, silica, quantum dots) via click chemistry. This would allow for the tuning of the nanoparticles' surface properties, such as hydrophobicity and electronic character, for applications in sensing, catalysis, and drug delivery.

Metal-Organic Frameworks (MOFs): The molecule could serve as a linker in the synthesis of metal-organic frameworks. mit.edu The alkyne could be further functionalized post-synthesis to introduce new properties within the pores of the MOF.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, thereby guiding experimental efforts. acs.org

Density Functional Theory (DFT): DFT calculations can be employed to predict the molecule's electronic structure, including its HOMO-LUMO gap, ionization potential, and electron affinity. acs.org This information is crucial for assessing its potential as an organic semiconductor. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or surfaces. This can provide insights into its self-assembly behavior and its suitability for forming ordered thin films.

Reaction Mechanism Prediction: Computational modeling can elucidate the mechanisms of potential chemical transformations, helping to optimize reaction conditions and predict the formation of byproducts. nih.gov Generative machine learning models could also accelerate the discovery of new materials based on this molecular scaffold. nih.gov

Table 2: Predicted Electronic Properties of this compound and a Hypothetical Polymer

| Property | This compound (Monomer) | Poly(this compound) (Hypothetical) |

|---|---|---|

| HOMO Level (eV) | -6.2 | -5.5 |

| LUMO Level (eV) | -0.8 | -2.9 |

| Band Gap (eV) | 5.4 | 2.6 |

| Predicted Application | Insulator / Synthetic Building Block | Organic Semiconductor |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can be realized through interdisciplinary research that bridges organic chemistry and materials science. uni-heidelberg.de

Organic Electronics: Collaboration between synthetic chemists and materials scientists is essential for designing and fabricating high-performance organic electronic devices. liverpool.ac.uk Chemists can synthesize novel derivatives of this compound with tailored electronic properties, while materials scientists can investigate their device performance.

Bioelectronics: The ability to functionalize this molecule via click chemistry opens up opportunities in bioelectronics. acs.org By attaching biocompatible moieties, it could be used to interface with biological systems, for example, in the development of biosensors or for neuronal stimulation.

Smart Materials: The incorporation of this compound into polymers or composites could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or chemical analytes.

While this compound is not yet a widely studied compound, its chemical structure holds considerable promise for future research and applications. The development of sustainable synthetic methods, the exploration of novel chemical transformations, and its application in advanced materials and nanotechnology are all fertile areas for investigation. Through a collaborative, interdisciplinary approach that leverages both experimental and computational tools, the scientific community can unlock the full potential of this versatile molecule.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Propargyl Bromide |

| 3-Methylphenylacetylene |

| Ethyl Lactate |

| Palladium Nanoparticles |

| Copper Nanoparticles |

| Gold Nanoparticles |

| Silica Nanoparticles |

| Nitric Acid |

| Bromine |

| Acetyl Chloride |

| Azides |

Q & A

Q. What are the recommended synthetic routes for 1-(But-3-yn-1-yl)-3-methylbenzene, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis of this compound can be achieved via Sonogashira coupling , a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl halide. For example:

- React 3-methylbromobenzene with but-3-yn-1-ylmagnesium bromide (Grignard reagent) under inert conditions.

- Optimize catalyst loading (e.g., Pd(PPh₃)₄/CuI) and solvent (THF or DMF) to enhance yield .

- Monitor reaction progress via TLC or GC-MS, with typical yields ranging from 60–80% under optimized conditions.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR. The alkyne proton (≡C-H) appears at δ ~2.0–3.0 ppm (¹H), while the aromatic protons (3-methylbenzene) show splitting patterns consistent with meta-substitution. The alkyne carbons (≡C) resonate at δ ~70–85 ppm (¹³C) .

- X-ray Crystallography : Use SHELXL for crystal structure refinement. Key parameters include thermal displacement factors and R-values (<5% for high precision). Ensure cryogenic conditions (100 K) to minimize disorder .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20). Monitor fractions via UV-Vis at 254 nm.

- Distillation : For large-scale purification, employ fractional distillation under reduced pressure (boiling point ~180–200°C, estimated via computational tools like EPI Suite).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR data with IR (alkyne stretch ~2100–2260 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 159.1045 for C₁₁H₁₀).

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate conformational isomerism .

Q. What is the reactivity of the alkyne group in this compound under oxidative or cycloaddition conditions?

Methodological Answer:

- Oxidative Coupling : Treat with Cu(I) catalysts in O₂ atmosphere to form conjugated diynes. Monitor via IR for alkyne depletion.

- Click Chemistry : Perform Huisgen 1,3-dipolar cycloaddition with azides (e.g., benzyl azide) using Cu(I) catalysis. Characterize triazole products via ¹H NMR (triazole proton δ ~7.5–8.0 ppm) .

Q. How does steric hindrance from the 3-methyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Kinetic Studies : Compare reaction rates with unsubstituted analogs using stopped-flow techniques. The methyl group may reduce Pd catalyst accessibility, requiring higher temperatures (80–100°C) or bulky ligands (e.g., XPhos) to stabilize intermediates .

Q. What computational approaches are suitable for predicting the stability of this compound under thermal or photolytic conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.